N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclobutanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c20-15(13-2-1-3-13)17-8-9-19-11-14(10-18-19)12-4-6-16-7-5-12/h4-7,10-11,13H,1-3,8-9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRWSMXZCHBDMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclobutanecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Formation of the Cyclobutanecarboxamide Core: The cyclobutanecarboxamide core is synthesized separately and then coupled with the pyrazole-pyridine intermediate using amide bond formation techniques, typically involving carbodiimide reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated reagents, nucleophiles like amines or thiols
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, primarily attributed to the presence of the pyrazole and pyridine rings.
1.1 Anticancer Activity
Research indicates that pyrazole derivatives possess significant anticancer properties. Studies have shown that various pyrazole compounds can inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives similar to N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclobutanecarboxamide have been evaluated for their ability to target specific cancer cell lines, demonstrating promising results in vitro and in vivo .
1.2 Antimicrobial Properties
Compounds containing pyrazole and pyridine structures have been reported to exhibit antimicrobial activity against a variety of pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways. This compound's potential as an antimicrobial agent is supported by studies showing efficacy against both Gram-positive and Gram-negative bacteria .
1.3 Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented, with several studies indicating their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound may also be beneficial in treating inflammatory diseases .
Case Studies
Several case studies highlight the applications and effectiveness of compounds similar to this compound:
Mechanism of Action
The mechanism of action of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Shares the pyridine moiety but lacks the pyrazole and cyclobutanecarboxamide components.
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Contains both pyridine and pyrazole rings but differs in the overall structure and functional groups.
Uniqueness
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclobutanecarboxamide is unique due to its specific combination of a cyclobutanecarboxamide core with both pyridine and pyrazole moieties. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Biological Activity
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclobutanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
This compound features a cyclobutane moiety linked to a pyrazole derivative, which is known for its diverse biological activities.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : The presence of the pyridine and pyrazole groups indicates potential interactions with neurotransmitter receptors, which could influence neurological processes.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : In vitro studies have shown that this compound can reduce inflammatory cytokine production, suggesting potential use in treating inflammatory diseases.
- Antitumor Properties : In certain cancer cell lines, the compound demonstrated cytotoxic effects, indicating its potential as an anticancer agent.
- Neuroprotective Effects : Animal models have indicated that this compound may protect against neurodegeneration, possibly through antioxidant mechanisms.
Case Study 1: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory properties of this compound. The results showed a significant reduction in TNF-alpha levels in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory drug .
Case Study 2: Antitumor Activity
In a recent study examining various pyrazole derivatives, this compound was found to inhibit the growth of human breast cancer cells (MCF-7) with an IC50 value of 15 µM. This suggests promising anticancer activity that warrants further investigation .
Comparative Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclobutanecarboxamide, and how can reaction yields be improved?
- Methodology : The synthesis involves multi-step reactions, including cyclobutane-carboxamide coupling to pyrazole intermediates. Key steps include:
- Pyrazole functionalization : Use of coupling reagents like cesium carbonate and copper(I) bromide for cross-coupling reactions under inert atmospheres (e.g., nitrogen) .
- Amide bond formation : Activation of carboxylic acids with reagents such as HATU or EDCI, followed by reaction with ethylenediamine derivatives .
- Purification : Column chromatography (e.g., gradient elution with ethyl acetate/hexane) and recrystallization in ethanol/water mixtures to achieve >95% purity .
- Yield optimization : Microwave-assisted synthesis for reduced reaction times (e.g., 30–60 minutes at 80–100°C) and improved regioselectivity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Key techniques :
- NMR spectroscopy : ¹H and ¹³C NMR to confirm cyclobutane, pyrazole, and pyridine substituents (e.g., δ 8.5–9.0 ppm for pyridine protons; δ 2.5–3.5 ppm for cyclobutane CH₂ groups) .
- HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., [M+H]+ at m/z 341.18) .
- X-ray crystallography : For resolving conformational flexibility of the cyclobutane ring and pyrazole-pyridine orientation .
Q. How does the cyclobutane moiety influence the compound’s physicochemical properties compared to cyclopropane or cyclohexane analogs?
- Conformational rigidity : Cyclobutane’s ring strain increases molecular rigidity, enhancing binding specificity to target proteins compared to more flexible cyclohexane derivatives .
- Solubility : Reduced aqueous solubility compared to cyclopropane analogs due to hydrophobic cyclobutane; logP ≈ 2.5 (predicted via ChemAxon) .
- Thermal stability : Decomposition temperature >200°C (TGA data), higher than cyclopropane analogs due to reduced ring strain .
Advanced Research Questions
Q. What molecular targets or pathways are implicated in the biological activity of this compound?
- Hypothesized targets :
- Kinase inhibition : Pyrazole-pyridine motifs may bind ATP pockets in kinases (e.g., JAK2 or EGFR), as seen in structurally similar compounds .
- GPCR modulation : The ethylenediamine linker could interact with amine receptors (e.g., serotonin or histamine receptors) .
- Validation methods :
- In vitro assays : Fluorescence polarization assays for kinase inhibition (IC₅₀ determination) .
- SPR analysis : Surface plasmon resonance to measure binding kinetics (e.g., KD < 1 µM for high-affinity targets) .
Q. How can researchers address discrepancies in biological activity data across different studies?
- Case example : If one study reports IC₅₀ = 50 nM for kinase inhibition, while another shows no activity:
- Assay conditions : Compare buffer pH (e.g., 7.4 vs. 6.5), ATP concentrations (1 mM vs. 10 µM), or cell lines used .
- Compound purity : Verify purity via HPLC; impurities >5% may skew results .
- Metabolic stability : Check for degradation in cell culture media (e.g., t₁/₂ < 2 hours in liver microsomes) .
Q. What strategies are recommended for improving the compound’s bioavailability in in vivo studies?
- Formulation approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
